molecular formula C16H21FN6O3S B2908910 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 2034408-49-4

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No.: B2908910
CAS No.: 2034408-49-4
M. Wt: 396.44
InChI Key: YEBRJXXCQCASFH-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide is a highly specialized chemical compound known for its diverse applications in various scientific fields. This compound's unique structure combines functional groups from different classes, making it a versatile tool in synthetic chemistry, biology, and potentially therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of the core structure

    • The synthesis often starts with the preparation of 4-(dimethylamino)-6-morpholino-1,3,5-triazine. This is typically achieved through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.

  • Formation of the sulfonamide linkage

    • The next step involves introducing the sulfonamide group. This can be done by reacting the triazine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide follows similar synthetic routes, scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation reactions, typically using reagents like peroxides or molecular oxygen under catalytic conditions, resulting in oxidized derivatives.

  • Reduction

    • Reduction reactions can be performed using hydrogenation or hydride sources such as sodium borohydride, leading to reduced forms of the compound.

  • Substitution

    • Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkoxides or amines can replace functional groups in the molecule, resulting in a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, molecular oxygen, metal catalysts (e.g., palladium or platinum).

  • Reduction: : Sodium borohydride, hydrogen gas, and suitable catalysts.

  • Substitution: : Alkoxides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

  • Oxidized derivatives.

  • Reduced forms.

  • Substituted analogs with varying functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a versatile intermediate in organic synthesis.

  • Serves as a building block for creating more complex molecules.

Biology

  • Acts as a probe to investigate biological pathways involving triazine and sulfonamide functionalities.

Medicine

  • Possible use in designing new pharmaceutical agents, particularly those targeting enzymes or proteins related to the compound’s structure.

  • Research into its effects on biological systems and its pharmacokinetic properties.

Industry

  • Utilized in the production of advanced materials, such as polymers and coatings.

  • Possible applications in agrochemicals due to the triazine ring's herbicidal properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The triazine ring can form hydrogen bonds and van der Waals interactions with enzymes or receptors, influencing their activity. The sulfonamide group may mimic natural substrates or inhibitors, thereby modulating biological pathways. The precise mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzenesulfonamide

    • Shares the sulfonamide group, useful for similar substitution reactions but lacks the triazine core, limiting its biological applications.

  • 4-(dimethylamino)-6-morpholino-1,3,5-triazine

    • Contains the triazine ring but lacks the sulfonamide linkage, making it less versatile in medicinal chemistry applications.

Uniqueness

  • N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide's uniqueness lies in its combination of functional groups, which provide a wide range of reactivity and specificity in both chemical reactions and biological interactions.

This compound serves as a prime example of how intricate chemical design can lead to a multitude of applications across different scientific domains, from fundamental chemistry to advanced industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O3S/c1-22(2)15-19-14(20-16(21-15)23-7-9-26-10-8-23)11-18-27(24,25)13-6-4-3-5-12(13)17/h3-6,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBRJXXCQCASFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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